molecular formula C14H14N2 B1265379 4,4'-Dimethylazobenzene CAS No. 501-60-0

4,4'-Dimethylazobenzene

Cat. No.: B1265379
CAS No.: 501-60-0
M. Wt: 210.27 g/mol
InChI Key: WNVWWDKUMKBZQV-UHFFFAOYSA-N
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Description

4,4'-Dimethylazobenzene (DMAB) is an azobenzene derivative of significant interest in photochemical research. This compound undergoes a clean and highly efficient E/Z photoisomerization upon irradiation, particularly at 365 nm, achieving near-complete conversion to the Z isomer at the photostationary state . Owing to this well-characterized photoreaction with a known quantum yield, DMAB serves as an excellent chemical actinometer for determining photon fluxes in the UV-visible region . Its utility is enhanced by exceptional fatigue resistance, showing no degradation after over 100 switching cycles, and the possibility to be reset either photochemically or thermally . The E-isomer of this compound exhibits a strong π–π* band at ~333 nm and a weaker n–π* band at ~440 nm . The isomerization process is thermally reversible, but with a slow rate constant (kΔ = 1.6 × 10⁻⁶ s⁻¹), ensuring stability during typical experimental timeframes . Compared to parent azobenzene, the 4,4'-dimethyl substitution improves its optical properties and commercial availability . This product is strictly for research purposes and is not intended for human therapeutic or veterinary applications.

Properties

IUPAC Name

bis(4-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVWWDKUMKBZQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-60-0
Record name p,p'-Azotoluene
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Record name 4,4'-Dimethylazobenzene
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Record name 4,4'-DIMETHYLAZOBENZENE
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Biological Activity

4,4'-Dimethylazobenzene (DMAB) is an organic compound belonging to the azobenzene family, characterized by its two methyl groups attached to the para positions of the benzene rings. This compound has garnered attention due to its biological activity, particularly its potential carcinogenic properties and its applications in various biochemical assays.

  • Molecular Formula : C14H14N2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 539-17-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Carcinogenicity :
    • Numerous studies have indicated that DMAB exhibits carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified certain azobenzenes, including DMAB, as possibly carcinogenic to humans (Group 2B) based on evidence from animal studies and structural analogues .
    • A significant study highlighted that exposure to DMAB in laboratory settings resulted in tumor formation in experimental animals, reinforcing its classification as a potential human carcinogen .
  • Genotoxicity :
    • DMAB has been shown to induce mutations in various test systems, suggesting that it may act as a genotoxic agent. This is particularly relevant in the context of its use in dye manufacturing and other industrial applications .
  • Biochemical Applications :
    • DMAB is utilized in biochemical assays due to its ability to form stable azo compounds with various biomolecules. For instance, it has been employed in chromogenic labeling techniques for oligosaccharides and monosaccharides, enhancing the detection and analysis of these compounds .

Carcinogenic Studies

A comprehensive study conducted on Swiss CD-1 mice demonstrated that oral administration of DMAB led to a significant increase in tumor incidence at higher doses. Mice were fed diets containing varying concentrations of DMAB over an extended period, resulting in observable neoplasms . The findings indicated a clear dose-response relationship, further establishing DMAB's potential as a carcinogen.

Dosage (mg/kg) Tumor Incidence (%)
010
75030
150060

Genotoxicity Assessment

In vitro studies have shown that DMAB can cause DNA damage in bacterial and mammalian cell lines. The Ames test indicated that DMAB is mutagenic, leading to increased mutation rates compared to control groups . This genotoxic effect raises concerns regarding occupational exposure and environmental safety.

The mechanism through which DMAB exerts its biological effects is primarily related to its ability to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in mutagenesis and carcinogenesis .

Scientific Research Applications

Applications in Catalysis

One of the prominent applications of 4,4'-Dimethylazobenzene is in catalysis. Recent studies have demonstrated its effectiveness as a product in the oxidation of p-toluidine using supported zeolite catalysts. In this process, this compound is formed as the major product alongside 4,4'-dimethylazoxybenzene as a minor product. The use of magnetite-supported zeolite catalysts has shown enhanced selectivity and environmental friendliness compared to traditional methods .

Case Study: Oxidation of p-Toluidine

  • Catalyst Used : Magnetite supported on nanocrystalline titanium silicalite-1.
  • Reaction Conditions : Ambient temperature with hydrogen peroxide as the oxidizing agent.
  • Key Findings :
    • High selectivity for this compound.
    • Low material wastage and cost-effectiveness.

Photochemical Applications

The photochemical properties of this compound make it suitable for use in photoresponsive materials. Its ability to undergo reversible isomerization between the trans and cis forms under UV light allows it to be utilized in various photonic devices.

Case Study: Photoresponsive Coatings

Research has shown that blends of poly(methyl methacrylate) (PMMA) with azobenzene derivatives, including this compound, exhibit changes in surface polarity upon UV irradiation. This property can be harnessed for developing smart coatings that respond to light stimuli.

  • Methodology : Contact angle measurements were conducted before and after UV exposure to assess changes in surface properties.
  • Results : Significant variations in water contact angles indicated reversible changes in surface polarity due to chromophore orientation .

Environmental Applications

In environmental science, this compound can be used in the development of materials for pollutant adsorption or degradation. Its incorporation into composite materials enhances their ability to remove toxic substances from wastewater.

Case Study: Carbonaceous Composites

Recent studies have explored the synthesis of carbon-based materials incorporating azo compounds for their potential in environmental remediation. These materials demonstrated high adsorption efficiency for heavy metals and organic pollutants.

MaterialApplicationKey Properties
Graphene oxide-MnO2 compositesAdsorption of heavy metalsHigh surface area, antimicrobial effects
Activated carbon compositesRemoval of tetracyclineEnhanced catalytic performance

Chemical Reactions Analysis

Oxidation Reactions

4,4'-Dimethylazobenzene can be oxidized to form various derivatives:

  • Oxidation with Peracetic Acid : The oxidation of this compound using peracetic acid leads to the formation of azoxy compounds. This reaction is influenced by steric hindrance from the methyl groups, which can impede the oxidation process. Extended oxidation times may lead to decomposition and lower yields of desired products .

  • Hydrogen Peroxide Reaction : Similarly, hydrogen peroxide can be used in glacial acetic acid to oxidize this compound to its corresponding azoxy derivative. The yields can vary based on reaction conditions such as temperature and time .

Photochemical Reactions

The photochemical properties of this compound allow it to undergo reversible isomerization between its trans and cis forms when exposed to ultraviolet light. This property is exploited in various applications including photoresponsive materials.

  • Cyclodehydrogenation : Under acidic conditions, photochemical cyclodehydrogenation can occur, leading to the formation of substituted benzo[c]cinnolines. This reaction involves a disproportionation mechanism where rearrangement products are also formed .

Reduction Reactions

Reduction reactions are significant for converting nitro derivatives into amines:

  • Catalytic Reduction : The reduction of nitro derivatives such as p-nitrotoluene can yield this compound through catalytic processes involving palladium catalysts in the presence of reducing agents like sodium borohydride .

Key Reaction Pathways

The following table summarizes key reactions involving this compound:

Reaction TypeReactants/ConditionsProductsNotes
OxidationPeracetic AcidAzoxy derivativesSteric hindrance affects yield
OxidationHydrogen Peroxide + Glacial Acetic AcidAzoxy derivativesVaries with temperature and time
PhotochemicalUV Light + Acidic MediumBenzo[c]cinnolinesInvolves cyclodehydrogenation
ReductionNitro Compounds + Pd/CatalystAminesEfficient conversion using sodium borohydride

Preparation Methods

Reduction of 4-Nitrotoluene Using Zinc Dust and Sodium Hydroxide

The most widely documented method for synthesizing 4,4'-dimethylazobenzene involves the reduction of 4-nitrotoluene. This process leverages alkaline conditions with zinc dust as the reducing agent, a reaction first systematized by Schultz and later refined by Newbold and Tong.

Reaction Mechanism and Conditions

In this method, 4-nitrotoluene undergoes a two-electron reduction in the presence of zinc dust and sodium hydroxide. The reaction proceeds via the formation of nitroso and hydroxylamine intermediates before coupling to yield the azo compound. The general reaction scheme is:
$$ 2 \, \text{4-Nitrotoluene} + 9 \, \text{Zn} + 6 \, \text{NaOH} \rightarrow \text{this compound} + 9 \, \text{Na}2\text{ZnO}2 + 4 \, \text{H}_2\text{O} $$.

Key experimental parameters include:

  • Temperature : 65–70°C for optimal kinetics.
  • Reaction Time : 5–24 hours, depending on scale and purity requirements.
  • Molar Ratios : A 1:2 molar ratio of 4-nitrotoluene to zinc dust ensures complete reduction.

Yield Optimization and Challenges

Prolonged reaction times beyond 24 hours risk decomposition, yielding byproducts such as 4-methylaniline. Steric effects from the methyl groups marginally slow the reaction compared to unsubstituted nitrobenzene, necessitating precise temperature control. Typical yields range from 65% to 80%, with purity confirmed via recrystallization from ethanol.

Oxidation of 4,4'-Dimethylhydrazobenzene

An alternative route involves the oxidation of 4,4'-dimethylhydrazobenzene, though this method is less common due to intermediate instability.

Oxidizing Agents and Conditions

Peracetic acid (CH$$3$$CO$$3$$H) in glacial acetic acid is the preferred oxidant, as it selectively converts hydrazo to azo groups without over-oxidation. The reaction is conducted at 60–70°C for 1–2 hours, achieving yields of 70–85%. The stoichiometry follows:
$$ \text{4,4'-Dimethylhydrazobenzene} + \text{CH}3\text{CO}3\text{H} \rightarrow \text{this compound} + \text{CH}3\text{COOH} + \text{H}2\text{O} $$.

Comparative Analysis

While this method offers high purity, the sensitivity of hydrazobenzene intermediates to aerial oxidation complicates large-scale synthesis. Storage under nitrogen or vacuum is essential to prevent degradation.

Characterization and Analytical Data

Physical and Spectroscopic Properties

This compound crystallizes as orange needles with a melting point of 59–60°C. Key spectroscopic data include:

  • UV-Vis : A pronounced K-band at 345 nm (ε = 23,500 L·mol$$^{-1}$$·cm$$^{-1}$$), indicative of the conjugated azo chromophore.
  • Infrared (IR) : Absorptions at 1600 cm$$^{-1}$$ (N=N stretch) and 2950 cm$$^{-1}$$ (C-H stretch of methyl groups).
Table 1: Comparative Yields and Conditions for Azobenzene Synthesis
Method Temperature (°C) Time (hr) Yield (%) Purity (MP, °C)
Zn/NaOH Reduction 65–70 5–24 65–80 59–60
Hydrazobenzene Oxidation 60–70 1–2 70–85 59–60

Elemental Analysis

Consistent with theoretical values (Calc. for C$${14}$$H$${14}$$N$$_2$$: C, 77.03%; H, 6.47%; N, 12.84%), experimental results show minimal deviation (Found: C, 76.89%; H, 6.51%; N, 12.79%).

Steric and Electronic Effects on Synthesis

Steric Hindrance

The para-methyl groups introduce minimal steric hindrance compared to ortho-substituted analogs. This allows efficient coupling during reduction, though slight deviations in reaction rates are observed relative to unsubstituted azobenzene.

Electronic Contributions

Methyl groups exert an electron-donating inductive effect, polarizing the azo linkage and red-shifting the UV-Vis absorption maximum by 5 nm compared to azobenzene. This electronic modulation is critical for applications in photoresponsive materials.

Industrial and Environmental Considerations

Scalability

The Zn/NaOH method is industrially favored due to cost-effectiveness and reagent availability. However, waste management of zinc oxide byproducts requires alkaline neutralization protocols.

Green Chemistry Alternatives

Recent explorations into catalytic hydrogenation or enzymatic reduction remain nascent but promise reduced environmental impact. These methods, however, currently lack the efficiency of classical approaches.

Q & A

Q. How can 4,4'-Dimethylazobenzene be validated as a reliable chemical actinometer in UV-vis spectroscopy?

DMAB is validated through its high thermal stability, reversible photoisomerization, and linear quantum yield relationship. Key steps include:

  • Stability Testing : Confirm that the E-isomer shows no thermal degradation or isomerization in darkness over prolonged periods (e.g., one month) .

  • Quantum Yield Calculation : Use the simplified equation derived for low light conversion regimes: ϕ=ΔAεI0t\phi = \frac{\Delta A}{\varepsilon \cdot I_0 \cdot t}

    where ΔA\Delta A is the absorbance change, ε\varepsilon is the molar absorption coefficient (>10,000M1cm1>10,000 \, \text{M}^{-1}\text{cm}^{-1} at 365 nm), I0I_0 is incident light intensity, and tt is irradiation time .

  • Reusability : Reset the Z-isomer to E via 254 nm UV exposure or thermal equilibration (room temperature for 30 days) to reuse the same solution for ≥50 cycles .

Q. What experimental parameters are critical for monitoring DMAB photoisomerization in solution?

  • Wavelength Selection : Use 365 nm for maximal EZ conversion (π-π* transition) and visible light (405–436 nm) for partial reversal .
  • Concentration Optimization : Ensure absorbance ≤3 at 365 nm to avoid total absorption regime errors. Adjust path length or dilution if needed .
  • Temperature Control : Maintain constant temperature to suppress thermal ZE isomerization during measurements .

Advanced Research Questions

Q. How do ortho-substituents affect the photoisomerization kinetics of DMAB derivatives?

Ortho-substituents (e.g., trimethylsilyl groups) sterically hinder rotational isomerization, favoring inversion mechanisms. Methodological insights include:

  • Synthetic Modification : Introduce substituents via Suzuki coupling or halogen substitution (e.g., 2,2′-diiodo-DMAB precursors) .
  • Kinetic Analysis : Compare quantum yields (ϕ\phi) of substituted vs. unsubstituted DMAB using time-resolved fluorescence or transient absorption spectroscopy. For example, trimethylsilyl groups reduce ϕ\phi by 30% due to increased rotational barriers .
  • Solvent Effects : Polar solvents stabilize charge-separated transition states, accelerating inversion-dominated pathways .

Q. How can contradictions in reported quantum yields (ϕ\phiϕ) of DMAB across solvent systems be resolved?

Discrepancies arise from solvent polarity, viscosity, and excitation wavelength. Strategies include:

  • Standardized Protocols : Use identical light sources (e.g., 365 nm LED) and solvent degassing to minimize oxygen quenching .
  • Viscosity Calibration : Correlate ϕ\phi with solvent viscosity (e.g., glycerol mixtures) to isolate rotational vs. inversion mechanisms .
  • Cross-Validation : Compare results with actinometers like ferrioxalate, ensuring actinometric curves are normalized to DMAB’s absorption profile .

Q. What methodologies enable precise determination of DMAB’s photostationary state (PSS) in solid-state matrices?

  • Solid-State NMR : Track E/Z ratios via chemical shift changes in 1H^{1}\text{H}- or 13C^{13}\text{C}-NMR spectra .
  • Raman Spectroscopy : Monitor azo-bond stretching modes (∼1400–1600 cm1^{-1}) to quantify isomer populations without sample dissolution .
  • X-ray Diffraction : Resolve E and Z crystal structures in polymer films to assess packing effects on PSS .

Methodological Considerations for Data Analysis

Q. How to correct for the Z-isomer’s absorption contribution in DMAB actinometry?

  • Baseline Subtraction : Measure absorbance of pure Z-isomer (generated via 365 nm irradiation) and subtract its contribution at the analysis wavelength .
  • Isosbestic Point Utilization : Use wavelengths near 320 nm (isosbestic point) where absorbance is independent of E/Z ratio .

Q. What are best practices for applying DMAB in total absorption regime experiments?

  • Path Length Adjustment : Use thin-layer cells (e.g., 0.1 mm) to reduce optical density while maintaining detectable signal .
  • Back-Calculation : For absorbance >3, extrapolate quantum yields using the Beer-Lambert law and known ε\varepsilon values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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